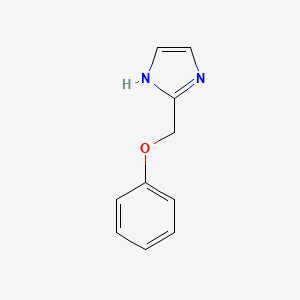![molecular formula C57H90ClN19O21S2 B12822309 [(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride](/img/structure/B12822309.png)
[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bleomycin A5 hydrochloride is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is a member of the bleomycin family, which is known for its antitumor properties. Bleomycin A5 hydrochloride is primarily used in the treatment of various cancers, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bleomycin A5 hydrochloride is synthesized through a complex fermentation process involving Streptomyces verticillus. The fermentation broth is subjected to several purification steps, including solvent extraction, precipitation, and chromatography, to isolate the desired compound .
Industrial Production Methods
In industrial settings, the production of Bleomycin A5 hydrochloride involves large-scale fermentation followed by downstream processing to purify the compound. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the antibiotic. The purification process typically includes filtration, solvent extraction, and chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Bleomycin A5 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic applications .
Common Reagents and Conditions
Oxidation: Bleomycin A5 hydrochloride can undergo oxidation in the presence of metal ions such as copper or iron, leading to the formation of reactive oxygen species.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at specific functional groups within the molecule, often involving nucleophilic reagents.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Bleomycin A5 hydrochloride, which can exhibit different biological activities .
Scientific Research Applications
Bleomycin A5 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of DNA cleavage and repair.
Biology: The compound is employed in research on cell cycle regulation and apoptosis.
Medicine: Bleomycin A5 hydrochloride is extensively used in cancer research to develop new therapeutic strategies.
Industry: It is utilized in the development of novel drug delivery systems and as a tool in genetic engineering
Mechanism of Action
The primary mechanism of action of Bleomycin A5 hydrochloride involves the induction of DNA strand breaks through the generation of free radicals. This damage leads to cell death via apoptosis and necrosis. The compound selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with some evidence of lesser inhibition of ribonucleic acid (RNA) and protein synthesis .
Comparison with Similar Compounds
Bleomycin A5 hydrochloride is part of the bleomycin family, which includes other compounds such as Bleomycin A2, Bleomycin B2, and Phleomycin. These compounds share a similar chemical structure but differ in their specific functional groups and biological activities .
Similar Compounds
Bleomycin A2: Another member of the bleomycin family, used in similar therapeutic applications.
Bleomycin B2: Known for its antitumor properties, often used in combination with other chemotherapeutic agents.
Phleomycin: A glycopeptide antibiotic with a similar mechanism of action but different clinical applications
Bleomycin A5 hydrochloride stands out due to its unique combination of high efficacy and relatively lower toxicity compared to other members of the bleomycin family .
Properties
Molecular Formula |
C57H90ClN19O21S2 |
|---|---|
Molecular Weight |
1477.0 g/mol |
IUPAC Name |
[(3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24-,25-,26+,27+,31+,32-,36?,37+,38+,39-,40-,41+,42+,43+,44+,45+,55?,56+;/m1./s1 |
InChI Key |
NRVKJXFKQWUKCB-JXGBPFOTSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@@H](C)C(=O)NC([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


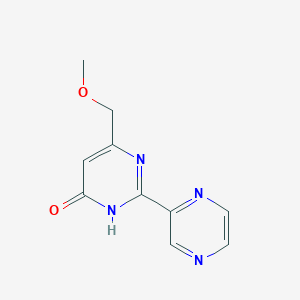
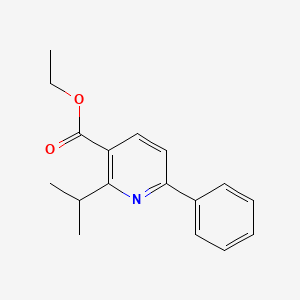
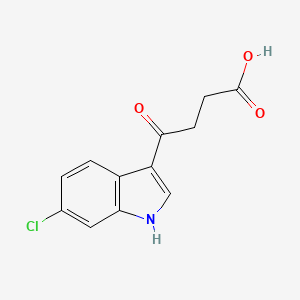
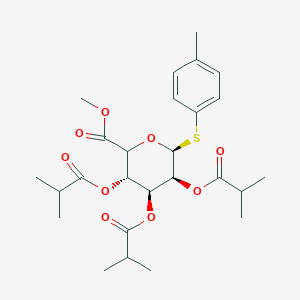
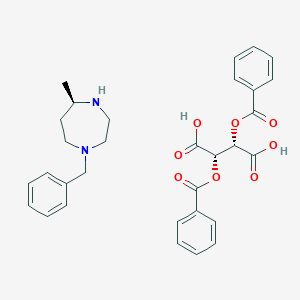
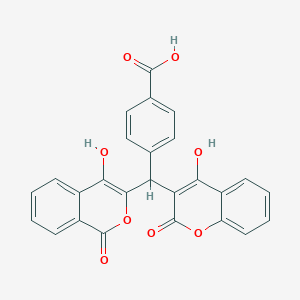
![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
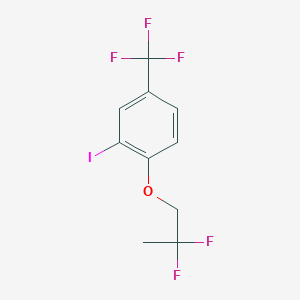
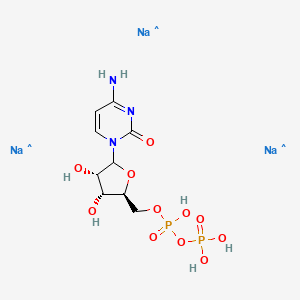
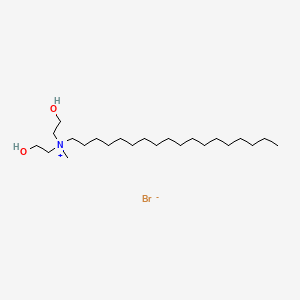
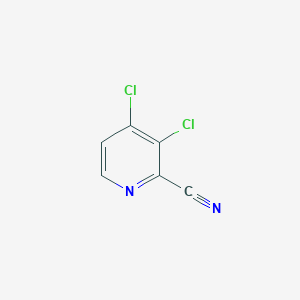
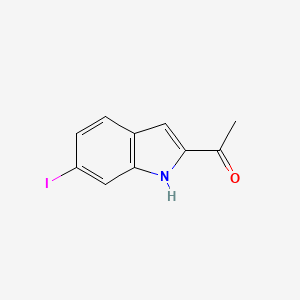
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
